molecular formula C58H94O26 B124167 Xxrrg-thoe CAS No. 141258-70-0

Xxrrg-thoe

Cat. No. B124167
M. Wt: 1207.3 g/mol
InChI Key: SWYCLLUDXGWZGU-WWEOOWPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xxrrg-thoe is a newly discovered compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.

Mechanism Of Action

The mechanism of action of Xxrrg-thoe is complex and not yet fully understood. However, studies have shown that Xxrrg-thoe exerts its effects by interacting with specific receptors in cells, leading to changes in cellular signaling pathways. This ultimately results in the desired effects, such as anti-cancer or anti-inflammatory effects.

Biochemical And Physiological Effects

Xxrrg-thoe has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Xxrrg-thoe has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, it has been shown to improve soil fertility by promoting the growth of beneficial microorganisms.

Advantages And Limitations For Lab Experiments

Xxrrg-thoe has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. Additionally, Xxrrg-thoe has shown low toxicity in animal studies, making it a safe compound to work with. However, one limitation of Xxrrg-thoe is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain experimental settings.

Future Directions

There are several future directions for Xxrrg-thoe research. One direction is to further investigate its potential as an anti-cancer agent, particularly in combination with other drugs. Additionally, Xxrrg-thoe could be studied for its potential use in treating other diseases, such as Alzheimer's disease. Further research could also focus on optimizing the synthesis method for Xxrrg-thoe to improve its yield and purity. Finally, Xxrrg-thoe could be studied for its potential use in environmental applications, such as soil remediation and wastewater treatment.
Conclusion:
In conclusion, Xxrrg-thoe is a promising compound with potential applications in various scientific fields. Its synthesis method is complex, but it has shown promising results in scientific research applications. Xxrrg-thoe's mechanism of action is not fully understood, but it has been shown to have several biochemical and physiological effects. Although Xxrrg-thoe has some limitations, it has several advantages for lab experiments. Finally, there are several future directions for Xxrrg-thoe research, including investigating its potential as an anti-cancer agent and optimizing its synthesis method.

Synthesis Methods

Xxrrg-thoe is synthesized through a complex chemical process involving several steps. The process begins with the extraction of raw materials from natural sources, followed by purification and isolation of the active compound. The final step involves the synthesis of Xxrrg-thoe using chemical reactions under controlled conditions.

Scientific Research Applications

Xxrrg-thoe has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and as an insecticide. Xxrrg-thoe has also been tested for its ability to improve crop yield and enhance soil fertility. Additionally, it has been studied for its potential use in wastewater treatment and environmental remediation.

properties

CAS RN

141258-70-0

Product Name

Xxrrg-thoe

Molecular Formula

C58H94O26

Molecular Weight

1207.3 g/mol

IUPAC Name

(3S,4aR,5R,6aR,6aS,6bR,10S,12aR,14bR)-3,5-dihydroxy-10-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5S,6S)-5-hydroxy-6-methyl-3,4-bis[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C58H94O26/c1-22-34(64)39(69)42(72)49(77-22)82-44-38(68)28(19-59)79-51(46(44)84-50-45(83-48-41(71)37(67)27(61)21-76-48)43(35(65)23(2)78-50)81-47-40(70)36(66)26(60)20-75-47)80-33-13-14-55(7)29(54(33,5)6)12-15-56(8)30(55)11-10-24-25-16-53(3,4)31(62)18-58(25,52(73)74)32(63)17-57(24,56)9/h10,22-23,25-51,59-72H,11-21H2,1-9H3,(H,73,74)/t22-,23-,25+,26+,27+,28+,29?,30+,31-,32+,33-,34-,35-,36-,37-,38+,39+,40+,41+,42+,43+,44-,45+,46+,47+,48+,49-,50-,51+,55-,56+,57+,58+/m0/s1

InChI Key

SWYCLLUDXGWZGU-WWEOOWPQSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O)O[C@@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O[C@H]6CC[C@@]7([C@H]8CC=C9[C@H]1CC([C@H](C[C@@]1([C@@H](C[C@]9([C@@]8(CCC7C6(C)C)C)C)O)C(=O)O)O)(C)C)C)CO)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)O)OC4C(C(C(CO4)O)O)O)OC5C(C(C(CO5)O)O)O)OC6CCC7(C(C6(C)C)CCC8(C7CC=C9C8(CC(C1(C9CC(C(C1)O)(C)C)C(=O)O)O)C)C)C)CO)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)O)OC4C(C(C(CO4)O)O)O)OC5C(C(C(CO5)O)O)O)OC6CCC7(C(C6(C)C)CCC8(C7CC=C9C8(CC(C1(C9CC(C(C1)O)(C)C)C(=O)O)O)C)C)C)CO)O)O)O)O

synonyms

3-O-((xylopyranosyl-1-3-xylopyranosyl-1-4-rhamnopyranosyl-1-2)-(rhamnopyranosyl-1-4)-glucopyranosyl)-3,16-trihydroxyolean-12-en-28-oic acid

Origin of Product

United States

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